5-Oxooctadecanoic acid 5-Oxooctadecanoic acid 5-Keto stearic acid, also known as 5-keto stearate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 5-Keto stearic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Keto stearic acid has been primarily detected in urine. Within the cell, 5-keto stearic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, 5-keto stearic acid can be found in milk and milk products. This makes 5-keto stearic acid a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 16694-31-8
VCID: VC21044253
InChI: InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
SMILES: CCCCCCCCCCCCCC(=O)CCCC(=O)O
Molecular Formula: C18H34O3
Molecular Weight: 298.5 g/mol

5-Oxooctadecanoic acid

CAS No.: 16694-31-8

Cat. No.: VC21044253

Molecular Formula: C18H34O3

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

5-Oxooctadecanoic acid - 16694-31-8

Specification

Description 5-Keto stearic acid, also known as 5-keto stearate, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. 5-Keto stearic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-Keto stearic acid has been primarily detected in urine. Within the cell, 5-keto stearic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. Outside of the human body, 5-keto stearic acid can be found in milk and milk products. This makes 5-keto stearic acid a potential biomarker for the consumption of this food product.
CAS No. 16694-31-8
Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
IUPAC Name 5-oxooctadecanoic acid
Standard InChI InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h2-16H2,1H3,(H,20,21)
Standard InChI Key UIROXHXJKJUFSV-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCC(=O)CCCC(=O)O
Canonical SMILES CCCCCCCCCCCCCC(=O)CCCC(=O)O

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